2,2,2-trifluoroethyl N-(butan-2-yl)carbamate
Description
Contextualization within Organofluorine Chemistry and Perfluorinated Building Blocks
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has had a profound impact on various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is often attributed to the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the unique steric and electronic effects of fluorine-containing groups.
Perfluorinated building blocks, such as the 2,2,2-trifluoroethyl group present in the title compound, are particularly valuable. The trifluoromethyl (CF3) group can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. These attributes make trifluoro-substituted compounds highly sought after in the design of new bioactive molecules and advanced materials.
Significance of Carbamate (B1207046) Linkages in Advanced Chemical Architecture
The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is another cornerstone of modern organic synthesis. Carbamate linkages are recognized for their chemical stability and their ability to participate in hydrogen bonding. Current time information in BT. They are frequently employed as protecting groups for amines in multi-step syntheses due to their robustness and the availability of mild deprotection methods. google.com
Furthermore, the carbamate moiety is a common feature in medicinal chemistry, where it can act as a bioisostere for the amide bond, offering improved metabolic stability and cell membrane permeability. Current time information in BT. This has led to the incorporation of carbamate linkages in a wide array of therapeutic agents and prodrugs. nih.gov
Overview of Research Trajectories for 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate and Related Structures
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues of investigation. Research into related trifluoroethyl carbamates has explored their synthesis and potential biological activities, including anticancer properties. For instance, a series of novel N-3,3,3-trifluoroethyl-substituted ureas and a carbamate were synthesized from 3,3,3-trifluoroethyl isocyanate, with some of the resulting compounds showing moderate anticancer activity against various human cell lines.
The synthesis of such compounds can be approached through several established methods for carbamate formation. A common strategy involves the reaction of an alcohol with an isocyanate. In the case of this compound, this would involve the reaction of 2,2,2-trifluoroethanol (B45653) with sec-butyl isocyanate. Alternatively, the reaction of sec-butylamine (B1681703) with 2,2,2-trifluoroethyl chloroformate would also yield the target compound.
Future research on this compound and its analogs will likely focus on the development of efficient synthetic routes and the evaluation of their physicochemical and biological properties. The combination of the trifluoroethyl group and the carbamate linkage in this molecule makes it an interesting candidate for screening in various biological assays, as well as a potential building block for more complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-butan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-3-5(2)11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXUOWSNIENSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239326 | |
| Record name | 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-57-0 | |
| Record name | 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Trifluoroethyl Carbamate Systems
Direct Carbamate (B1207046) Formation Strategies
Direct strategies for forming the carbamate linkage typically involve the reaction of an alcohol (2,2,2-trifluoroethanol) and an amine (butan-2-amine) with a carbonyl source. The choice of the carbonylating agent is critical and dictates the reaction conditions and outcomes.
Traditional and widely used methods for carbamate synthesis employ highly reactive carbamoylating agents. These reagents facilitate the formation of the carbamate bond by providing an electrophilic carbonyl group that reacts sequentially with the alcohol and amine nucleophiles.
Phosgene (B1210022) Derivatives: Phosgene (COCl₂) and its safer, solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), are common reagents. The synthesis can proceed through two main pathways. In the first, 2,2,2-trifluoroethanol (B45653) reacts with a phosgene derivative to form 2,2,2-trifluoroethyl chloroformate. rsc.org This chloroformate is a stable intermediate that can then be reacted with an amine, such as butan-2-amine, in the presence of a base to yield the target carbamate, 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate. wikipedia.org Alternatively, the amine can be reacted first to form a carbamoyl (B1232498) chloride, which then reacts with 2,2,2-trifluoroethanol. wikipedia.org The former route is often preferred due to the higher stability and selectivity of the chloroformate intermediate.
Carbonyldiimidazole (CDI): CDI is another effective and less hazardous carbamoylating agent. organic-chemistry.org The reaction typically involves the activation of 2,2,2-trifluoroethanol with CDI to form an N-(2,2,2-trifluoroethoxycarbonyl)imidazole intermediate. This activated species is then susceptible to nucleophilic attack by the amine (butan-2-amine). This method is often performed as a one-pot synthesis, providing a convenient route to the desired carbamate with high purity. organic-chemistry.org
The mechanism of carbamate formation is fundamentally an acyl substitution process at a carbonyl center. The reaction proceeds via a tetrahedral intermediate.
When using a chloroformate intermediate (from a phosgene derivative), the reaction with an amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the chloroformate. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. wikipedia.org
The efficiency of direct carbamate formation is highly dependent on reaction parameters.
Catalysis: While many reactions with highly reactive carbamoylating agents proceed without a catalyst, bases are crucial. Non-nucleophilic bases like triethylamine (B128534) or pyridine (B92270) are commonly used to scavenge the acidic byproduct (e.g., HCl), preventing the protonation of the amine reactant and thereby maintaining its nucleophilicity. rsc.org In some cases, catalysts can be employed to enhance the reaction rate or selectivity, particularly with less reactive substrates. For instance, certain metal catalysts have been shown to facilitate transcarbamoylation reactions. organic-chemistry.org
Reagent Stoichiometry: The molar ratio of reactants is critical for maximizing the yield of the desired this compound and minimizing side products. For example, when using a chloroformate, a slight excess of the amine may be used to ensure complete consumption of the chloroformate. However, a large excess can lead to the formation of ureas as byproducts. Precise control of stoichiometry is therefore essential for achieving high selectivity.
Alternative and Emerging Synthetic Pathways for Trifluoroethyl Carbamates
Concerns over the toxicity of phosgene-based reagents have driven the development of alternative synthetic routes. These emerging pathways often offer milder reaction conditions and improved safety profiles.
A prominent alternative involves the use of activated dialkyl carbonates, such as bis(2,2,2-trifluoroethyl) carbonate. rsc.orgacs.org This reagent serves as a phosgene substitute and reacts smoothly with alkyl amines. acs.org
The synthesis proceeds in two steps within a one-pot approach:
Carbamate Formation: An amine (e.g., butan-2-amine) reacts with bis(2,2,2-trifluoroethyl) carbonate. This reaction shows high regioselectivity, forming the intermediate 2,2,2-trifluoroethyl carbamate rather than a symmetrical urea. acs.org The moderate reactivity of this precursor, stemming from the pKa of 2,2,2-trifluoroethanol (approx. 12), is key to preventing side reactions. rsc.org
Conversion (if applicable for other products): The formed carbamate can then be reacted with another nucleophile. For the synthesis of this compound, this second step is not needed as it is the product of the first step. The by-product of this reaction is the volatile and easily separable 2,2,2-trifluoroethanol. rsc.org
This method avoids the use of toxic reagents and often requires no special conditions like strict temperature control. acs.org
| Amine Substrate | Carbonate Precursor | Base | Product | Yield | Reference |
| Alkyl Amines | Bis(2,2,2-trifluoroethyl) carbonate | Catalytic Base | 2,2,2-Trifluoroethyl Carbamates | Good | acs.org, rsc.org |
| Aryl Amines | 2,2,2-Trifluoroethylchloroformate | Base | 2,2,2-Trifluoroethyl Carbamates | Good | rsc.org |
An entirely different strategy involves the direct introduction of the 2,2,2-trifluoroethyl group onto an amine or a pre-existing carbamate structure. This is known as N-trifluoroethylation.
Several methods have been developed for this transformation:
Reductive Amination: A practical, catalyst-free reductive trifluoroethylation of amines has been reported using trifluoroacetic acid as an inexpensive and stable fluorine source. nih.gov This method can be applied to secondary amines directly or via a three-component coupling of primary amines, aldehydes, and trifluoroacetic acid. nih.gov
Using Trifluoroethylating Reagents: Amines can be reacted with various trifluoroethylating agents, such as trifluoroethyl halides or hypervalent iodine reagents. nih.gov For example, an iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.gov While this specific example is for anilines, the principle can be extended to other amine scaffolds.
From Trifluorodiazoethane: 2,2,2-Trifluorodiazoethane, generated from trifluoroethylamine hydrochloride, can be used for the N-trifluoroethylation of amines, often catalyzed by a silver(I) complex. nih.gov
These methods are particularly valuable for the late-stage functionalization of complex molecules, allowing for the introduction of the trifluoroethyl group at a later point in a synthetic sequence.
| Amine Type | Trifluoroethylation Method | Key Reagent(s) | Catalyst | Yield | Reference |
| Secondary Amines | Direct Reductive Trifluoroethylation | Trifluoroacetic Acid | None | Good | nih.gov |
| Primary Amines | Three-Component Coupling | Aldehyde, Trifluoroacetic Acid | None | Good | nih.gov |
| Anilines | N-H Insertion | 2,2,2-Trifluoroethylamine HCl | Iron Porphyrin | Good | nih.gov |
| Anilines | N-H Insertion | 2,2,2-Trifluorodiazoethane | Silver(I) Complex | Good | nih.gov |
Process Intensification and Scalability in Trifluoroethyl Carbamate Production
Process intensification in chemical manufacturing focuses on developing more sustainable, cost-effective, and safer production systems. mdpi.com This is achieved by significant reductions in equipment size, energy consumption, and waste generation. mdpi.com For the synthesis of specialized compounds like this compound, process intensification strategies are critical for transitioning from laboratory-scale synthesis to industrial production. Key technologies driving this shift include the use of continuous flow reactors and the implementation of sophisticated automated systems, which together enhance efficiency, safety, and reproducibility. cetjournal.it
Application of Continuous Flow Reactors for Enhanced Synthesis Efficiency
Continuous flow chemistry has emerged as a powerful tool for the synthesis of carbamates, offering substantial advantages over traditional batch processing. cetjournal.it In a continuous flow setup, reagents are pumped through a network of tubes or channels where the reaction occurs. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and shorter reaction times. acs.orgnih.gov
One notable application is the synthesis of carbamates utilizing carbon dioxide (CO2) as a C1 source, which presents a greener alternative to hazardous reagents like phosgene or chloroformates. nih.gov In a continuous flow system, an amine, an alkyl halide, and CO2 can be reacted in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the desired carbamate. acs.orgnih.gov The efficiency of this process is demonstrated by the ability to achieve good to excellent yields in as little as 50 minutes. acs.orgnih.gov The precise control over gas introduction and reaction temperature in a flow reactor is crucial for maximizing conversion and minimizing byproduct formation. acs.org
The table below summarizes representative findings from continuous flow synthesis of carbamates, illustrating the enhanced efficiency of these systems.
| Reactants | Reaction Time | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Amine, Alkyl Halide, CO2, DBU | 50 min | 70 | 45-92 | Rapid synthesis using a green C1 source. nih.gov |
| Acyl chloride, Sodium Azide, Alcohol (via Curtius rearrangement) | < 1 hr | Variable | >80 | Safe handling of hazardous intermediates in a multi-step process. researchgate.net |
Development of Automated Systems for Reaction Control and Reproducibility
Automated systems are integral to modern chemical synthesis, providing unparalleled control over reaction variables and ensuring high reproducibility, which is essential for scalable production. youtube.com These systems can range from modular robotic platforms to fully integrated, cartridge-based synthesizers that manage the entire workflow from reagent preparation to product purification. youtube.comeurekalert.org
For the synthesis of a specific molecule like this compound, automated platforms can execute complex, multi-step procedures without manual intervention. eurekalert.org A chemical programming language can be used to provide the system with a precise set of instructions, dictating the timing, volume, and rate of reagent addition, as well as temperature profiles and mixing speeds. eurekalert.org This digital control minimizes the potential for human error and ensures that each batch is produced under identical conditions, leading to consistent product quality.
Cartridge-based automation offers a simplified approach, where pre-filled cartridges contain all the necessary reagents and purification media for a specific reaction. youtube.com The user simply provides the starting material, and the automated synthesizer performs the reaction and subsequent work-up. youtube.com This technology enhances safety by containing all chemicals within the cartridge and the machine, reducing operator exposure. youtube.com Furthermore, because the methods are highly optimized, these systems can lead to less material waste. youtube.com
The implementation of automated systems provides several key benefits for the production of trifluoroethyl carbamates, which are summarized in the table below.
| Parameter Controlled | Advantage of Automation | Impact on Synthesis |
|---|---|---|
| Reagent Addition | Precise, computer-controlled dispensing of liquids and solutions. | Ensures exact stoichiometry, minimizes side reactions, and improves yield. |
| Temperature | Maintains stable temperature profiles with rapid heating/cooling. | Enhances reaction kinetics and selectivity; crucial for exothermic reactions. cetjournal.it |
| Mixing | Consistent and efficient agitation. | Improves reaction rates and ensures homogeneity. |
| Data Logging | Continuous recording of all reaction parameters. | Facilitates quality control, process optimization, and batch-to-batch reproducibility. |
| Integrated Workflow | Combines reaction, work-up, and purification in a single platform. youtube.com | Reduces manual labor, minimizes product loss during transfers, and increases overall efficiency. |
Chemical Reactivity and Mechanistic Investigations of 2,2,2 Trifluoroethyl Carbamates
Fundamental Reaction Pathways of the Carbamate (B1207046) Moiety
The carbamate functional group, characterized by its ester-amide linkage, exhibits a unique reactivity profile that is distinct from that of its constituent amide and ester functionalities.
Chemical Transformations via Oxidation and Reduction of Carbamate Derivatives
Oxidation: The direct oxidation of the carbamate moiety in N-alkyl carbamates is not a commonly reported transformation under standard laboratory conditions. However, electrochemical oxidation presents a viable pathway for transformation. The anodic oxidation of carbamates can proceed via the formation of an (alkoxycarbonyl)amino radical cation. researchgate.net This intermediate may then undergo proton loss to generate α-amino radicals, which, upon further one-electron oxidation, yield corresponding iminium ions. researchgate.net These reactive intermediates can then be trapped by nucleophiles or undergo other transformations, leading to functionalization at the carbon alpha to the nitrogen atom.
Reduction: Carbamates are susceptible to reduction by powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). stackexchange.comharvard.edu The reaction outcome is analogous to the reduction of amides and esters, though the specific products can vary. Typically, the reduction of a secondary carbamate like 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate with LiAlH₄ would be expected to cleave the carbonyl group entirely, yielding an N-methylated amine. guidechem.comresearchgate.net This process involves the initial formation of a hemiaminal intermediate, which is then further reduced. Alternatively, cleavage of the ester-like C-O bond can occur, yielding the corresponding alcohol (2,2,2-trifluoroethanol) and the N-dealkylated amine (butan-2-amine). stackexchange.com The specific pathway and product distribution can depend on the substrate's structure and the precise reaction conditions.
Hydrolytic Stability and Decomposition Mechanisms in Non-Biological Contexts
Generally, carbamates are significantly more stable to hydrolysis than corresponding esters. researchgate.net This increased stability is attributed to the resonance contribution from the nitrogen lone pair, which delocalizes into the carbonyl group, reducing its electrophilicity. The hydrolysis of secondary carbamates in alkaline conditions is understood to proceed via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, similar to esters. researchgate.net However, the rate is typically slower.
Reactivity Profile of the Trifluoroethyl Group
The trifluoroethyl group is not merely a passive component; its electronic properties dictate its own reactivity, particularly at the carbon atom bonded to the carbamate oxygen.
Nucleophilic Substitution Reactions at the Trifluoromethyl-bearing Carbon
Direct nucleophilic substitution at the carbon of the 2,2,2-trifluoroethyl group in a carbamate is a challenging transformation. The carbamate anion that would be displaced is a relatively poor leaving group. For a substitution reaction to occur, this group would typically require activation.
However, the principles of nucleophilic substitution at a trifluoromethyl-bearing carbon can be understood from analogous systems. Gas-phase studies on SN2 reactions involving trifluoromethyl halides show that these reactions proceed via a backside attack mechanism, consistent with Walden inversion. nih.govmasterorganicchemistry.com For a reaction to occur with this compound in solution, the carbamate oxygen would need to be protonated or complexed with a Lewis acid to enhance its leaving group ability, a process that could be complicated by the basicity of the carbamate nitrogen. A more plausible pathway for substitution at this carbon would involve a different substrate where the trifluoroethoxy group is attached to a better leaving group, such as a triflate or a hypervalent iodine reagent.
Conformational Dynamics and Rotational Barriers
The partial double-bond character of the carbamate C-N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system, results in hindered rotation and the existence of conformational isomers (rotamers).
Quantification of Rotational Barriers about the Carbamate C-N Bond in Fluorinated Systems
The energy barrier to rotation around the carbamate C-N bond can be quantified using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. For typical N-alkylcarbamates, this rotational barrier is approximately 16 kcal/mol. nih.gov The introduction of fluorine-containing substituents can modulate this barrier.
Computational and experimental studies on fluorinated tertiary carbamates provide precise measurements. For example, the rotational barrier (ΔG‡) for N‐(4‐hydroxybutyl)‐N‐(2,2,2‐trifluoroethyl) tert‐butyl carbamate was experimentally determined to be 15.65 ± 0.13 kcal/mol. researchgate.net This value is in close agreement with computed barriers for the model compound N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate. nih.gov These findings indicate that the presence of the electron-withdrawing 2,2,2-trifluoroethyl group does not drastically lower the rotational barrier compared to other N-alkyl groups. The barrier remains substantial, a characteristic feature of the resonance-stabilized carbamate linkage. In contrast, replacing an N-alkyl group with an N-aryl group can lower the barrier to around 12.5 kcal/mol due to the electron-withdrawing nature of the aromatic ring, which reduces the C-N bond's double bond character. nih.gov
The table below summarizes representative rotational energy barriers for various carbamate structures, illustrating the influence of substitution on the C-N bond's conformational dynamics.
| Compound | Rotational Barrier (ΔG‡) (kcal/mol) | Method |
| General N-Alkylcarbamate | ~16.0 | Experimental |
| N-Phenylcarbamate | ~12.5 | Experimental |
| N-(2-Pyrimidyl)carbamates | <9.0 | Experimental |
| Cyclohexyl N,N-dimethylcarbamate | ~15.0 | Experimental |
| N‐(4‐hydroxybutyl)‐N‐(2,2,2‐trifluoroethyl) tert‐butyl carbamate | 15.65 ± 0.13 | Experimental |
| N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate | 15.7 (Computed) | Theoretical |
Impact of Trifluoromethyl Substitution on Rotamer Populations and Interconversion Kinetics
The introduction of a trifluoromethyl (CF3) group into a carbamate structure significantly influences its conformational preferences and the dynamics of interconversion between rotational isomers, or rotamers. The CF3 group is highly electronegative and sterically demanding, which alters the electronic and spatial environment of the carbamate's C–N bond. mdpi.com
Rotation around the carbamate C–N bond is restricted due to its partial double-bond character, a result of the delocalization of the nitrogen lone pair into the carbonyl group. This restriction leads to the existence of distinct rotamers, often designated as syn and anti or E and Z. In N-alkyl-N-(2,2,2-trifluoroethyl) carbamates, this phenomenon is readily observable. Computational studies on the model compound N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate have shown that such molecules can populate multiple rotameric states. digitellinc.com
The kinetics of interconversion between these rotamers can be quantified using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. As the temperature is lowered, the rate of rotation around the C–N bond slows, allowing for the distinct NMR signals of each rotamer to be resolved. Conversely, as the temperature is raised, the signals broaden and eventually coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs is directly related to the energy barrier for rotation. For N-alkyl carbamates, this rotational barrier is typically around 16 kcal/mol. nih.gov The presence of the trifluoroethyl group provides a sensitive probe for these studies, as the fluorine atoms offer a clear spectroscopic handle in ¹⁹F NMR. mst.edu
Table 1: Rotational Energy Barriers for Selected Carbamates
| Compound | Method | Rotational Barrier (ΔG‡) | Reference |
| N-Alkyl Carbamate (General) | NMR | ~16 kcal/mol | nih.gov |
| N-Phenyl Carbamate | NMR | 12.5 kcal/mol | nih.gov |
| N-(2-pyrimidyl) Carbamate | NMR / Computational | <9 kcal/mol | nih.govresearchgate.net |
| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | VT-NMR | 15.65 ± 0.13 kcal/mol | mst.eduresearchgate.net |
Analysis of E/Z-Isomerization in N-Alkyl-N-(2,2,2-trifluoroethyl) Carbamates
The restricted rotation about the carbamate C–N bond gives rise to E and Z isomers. The study of the interconversion between these isomers, known as E/Z-isomerization, is crucial for understanding the dynamic nature of these molecules. The 2,2,2-trifluoroethyl group has proven to be an effective appendage for monitoring this process. mst.edu
Utilizing VT-NMR spectroscopy, researchers can observe separate signals for the E and Z isomers at low temperatures. mst.edu This is because the trifluoroethyl group's chemical environment is different in each isomeric form, leading to distinct signals in both ¹³C and ¹⁹F NMR spectra. mst.eduresearchgate.net
The activation barrier for this isomerization can be determined using the Eyring-Polanyi equation. This requires the experimental determination of two key parameters from the VT-NMR data: the coalescence temperature (Tc), where the two distinct signals merge, and the maximum difference in the Larmor frequencies (Δνmax) of the signals at low temperature. mst.eduresearchgate.net
A detailed investigation of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, a structural analog, provides a benchmark for the energy barrier in this class of compounds. The experimental value for the rotational barrier (ΔG‡) was determined to be 15.65 ± 0.13 kcal/mol. mst.eduresearchgate.net This value is consistent with the barriers observed for other N-alkyl carbamates and underscores the significant energy required to overcome the partial double-bond character of the C–N bond. nih.gov
Table 2: VT-NMR Parameters for E/Z-Isomerization of a Model N-Alkyl-N-(2,2,2-trifluoroethyl) Carbamate
| Parameter | Description | Value | Reference |
| Δνmax | Maximum difference in Larmor frequency | Varies by nucleus and field strength | mst.edu |
| Tc | Coalescence Temperature | Temperature at which isomer signals merge | mst.edu |
| ΔG‡ | Gibbs Free Energy of Activation | 15.65 ± 0.13 kcal/mol | mst.eduresearchgate.net |
Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.
The N-C bond of a carbamate (B1207046) possesses a degree of double bond character due to resonance, which can lead to restricted rotation and the existence of conformational isomers (rotamers), often referred to as E/Z isomers. taylorfrancis.comscbt.com Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. taylorfrancis.com
For N-(2,2,2-trifluoroethyl) carbamates, the presence of distinct E and Z rotamers can be observed at low temperatures, where the rate of interconversion is slow on the NMR timescale. taylorfrancis.comscbt.com This results in the appearance of separate signals for each conformer. As the temperature is increased, the rate of rotation around the N-CO bond increases. This leads to the broadening of the signals, which eventually coalesce into a single time-averaged signal at a specific temperature known as the coalescence temperature. scielo.br
By analyzing the NMR spectra at different temperatures, it is possible to determine the activation barrier for this rotational process using the Eyring-Polanyi equation. taylorfrancis.comscbt.com This provides valuable insight into the conformational stability and dynamics of the 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate molecule.
Table 1: Hypothetical VT-NMR Data for this compound
| Temperature (°C) | Appearance of -CH2CF3 Signal | Inferred Dynamic Process |
|---|---|---|
| -40 | Two distinct quartets | Slow rotation, distinct E/Z rotamers |
| 25 | Broadened quartet | Intermediate exchange rate |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of organofluorine compounds. researchgate.net The trifluoromethyl (-CF₃) group in this compound provides a unique and clean spectral window for analysis. The chemical shift of the -CF₃ group is sensitive to its electronic environment. researchgate.net
In a typical ¹⁹F NMR spectrum, the three equivalent fluorine atoms of the -CF₃ group would appear as a triplet, due to coupling with the adjacent methylene (B1212753) (-CH₂) protons. The observation of this triplet confirms the presence of the -CH₂CF₃ moiety. The chemical shift value, typically in the range of -70 to -80 ppm relative to a standard like CFCl₃, is characteristic of a trifluoroethyl group attached to an electron-withdrawing carbamate functionality. nih.gov
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the coupling between the fluorine and carbon atoms, which provides valuable structural information. acs.orgdigitellinc.com
The carbon of the trifluoromethyl group (-CF₃) typically appears as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. rsc.org The magnitude of this coupling constant is usually large, in the range of 270-280 Hz. brjac.com.br The methylene carbon (-CH₂) adjacent to the -CF₃ group will appear as a quartet due to two-bond coupling (²JCF), with a smaller coupling constant. brjac.com.br Longer-range C-F couplings may also be observed. acs.orgdigitellinc.com The presence of rotational isomers at low temperatures can lead to the appearance of two distinct sets of quartets for the -CF₃ group. rsc.org
Table 2: Expected ¹³C NMR Chemical Shifts and C-F Coupling Constants
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (JCF) |
|---|---|---|---|
| -C F₃ | ~125 | Quartet | ¹JCF ≈ 275 Hz |
| -C H₂CF₃ | ~45 | Quartet | ²JCF ≈ 35 Hz |
| C =O | ~155 | Singlet | - |
| C H (butan-2-yl) | ~50 | Singlet | - |
While one-dimensional NMR provides significant data, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the NH proton and the methine proton of the butan-2-yl group, as well as between the protons within the butan-2-yl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the definitive assignment of each carbon atom by linking it to its attached proton(s). For example, the carbon signal for the methylene group of the trifluoroethyl moiety would show a cross-peak with the corresponding methylene proton signal.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis in Synthetic Characterization
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound.
The fragmentation pattern provides a fingerprint of the molecule. Expected fragmentation pathways for this carbamate would include:
Loss of the butan-2-yl group.
Cleavage of the carbamate bond, leading to fragments corresponding to the trifluoroethanol and the butan-2-yl isocyanate moieties.
Fragmentation within the butan-2-yl chain. mdpi.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. brjac.com.br
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 185 | [C₆H₁₀F₃NO₂]⁺ | Molecular Ion [M]⁺ |
| 128 | [M - C₄H₉]⁺ | Loss of the butan-2-yl radical |
| 100 | [CF₃CH₂OH]⁺ | Cleavage and rearrangement |
| 86 | [C₄H₉NCO]⁺ | Cleavage of the ester linkage |
Chromatographic Techniques in Synthetic Research and Purity Determination
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
Gas Chromatography (GC): Carbamates can be thermally labile, but GC analysis is possible. taylorfrancis.com GC coupled with a mass spectrometer (GC-MS) is a powerful tool for separating and identifying components in a mixture. acs.org The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program), and the mass spectrum provides definitive identification. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for the analysis of thermally labile compounds like carbamates. taylorfrancis.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for the analysis of this compound. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Chiral Chromatography: Due to the presence of a stereocenter in the butan-2-yl group, this compound is a chiral molecule. Chiral HPLC, using a chiral stationary phase, would be necessary to separate the two enantiomers. This is crucial for stereoselective synthesis and for studying the biological activity of the individual enantiomers.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
High-Performance Liquid Chromatography is an indispensable analytical technique for the assessment of this compound. It is particularly valuable for tracking the progress of the synthesis reaction and for determining the purity of the isolated product. A reversed-phase HPLC method is typically suitable for carbamates, utilizing a non-polar stationary phase and a polar mobile phase.
Reaction Monitoring: During the synthesis of this compound, small aliquots can be withdrawn from the reaction mixture at various time intervals. These samples are then analyzed by HPLC to monitor the consumption of the reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps in identifying the presence of any significant side products.
Purity Assessment: Once the reaction is complete and the crude product is isolated, HPLC is used to determine its purity. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
While a specific, validated HPLC method for this compound is not widely published, a general method can be established based on common practices for similar carbamate compounds. epa.govepa.govs4science.atresearchgate.net Carbamates are often analyzed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govs4science.atresearchgate.netresearchgate.net Detection is typically performed using a UV detector, as the carbamate functional group exhibits absorbance in the lower UV range (around 200-230 nm). For carbamates lacking a strong chromophore, derivatization may be necessary for detection by other means, such as fluorescence, though this is a more complex approach. epa.govepa.govs4science.at
Below is a representative, hypothetical HPLC method for the analysis of this compound.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water B: Acetonitrile | | Gradient | 0-20 min: 50% B to 90% B 20-25 min: Hold at 90% B 25-30 min: 90% B to 50% B | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 210 nm | | Injection Volume | 10 µL | | Expected Retention Time | ~15 minutes (highly dependent on the exact system) |
Silica (B1680970) Gel Column Chromatography for Purification Methodologies
Following the synthesis of this compound, purification is crucial to remove any unreacted starting materials, reagents, or side products. Silica gel column chromatography is a standard and effective technique for this purpose. theseus.fiteledynelabs.com The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents).
The development of a suitable purification method typically begins with Thin-Layer Chromatography (TLC) to identify an appropriate eluent system. theseus.fi A solvent system that provides a good separation of the desired product from impurities and gives a retention factor (Rf) for the product of around 0.3-0.4 is generally considered optimal for column chromatography. For carbamates of moderate polarity, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. commonorganicchemistry.com
The crude reaction mixture is typically concentrated and then loaded onto the top of a silica gel column. The chosen eluent is then passed through the column, and fractions are collected sequentially. Each fraction is analyzed by TLC to identify those containing the pure desired product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.
Below is a representative table outlining the parameters for the purification of this compound using silica gel column chromatography.
Table 2: Representative Silica Gel Column Chromatography Parameters for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing the proportion of ethyl acetate) |
| Sample Loading | The crude product can be dissolved in a minimal amount of the eluent or a stronger solvent like dichloromethane (B109758) and adsorbed onto a small amount of silica gel (dry loading). |
| Elution Technique | Gradient elution is often preferred to effectively separate compounds with a range of polarities. |
| Fraction Collection | Fractions of a suitable volume (e.g., 10-20 mL) are collected. |
| Monitoring | Fractions are monitored by TLC, typically using a UV lamp for visualization if the compound is UV-active, or by staining. |
| Expected Rf of Product | ~0.35 in 85:15 Hexane/Ethyl Acetate (this is a hypothetical value for illustrative purposes) |
Computational Chemistry and Theoretical Modeling of Trifluoroethyl Carbamate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
In the case of trifluoroethyl carbamates, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the electronic structure. nih.gov Calculations can quantify this effect, showing how electron density is pulled away from the carbamate (B1207046) linkage and towards the fluorine atoms. This polarization affects the reactivity of the carbonyl carbon and the acidity of the N-H proton.
Table 1: Calculated Electronic Properties of a Model Trifluoroethyl Carbamate
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. A lower value suggests lower reactivity as a nucleophile. |
| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons. A positive value indicates a propensity to act as an electrophile. |
| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
Note: These are representative values for a model system and can vary based on the specific computational method and basis set used.
Reaction Path Modeling and Transition State Analysis in Carbamate Transformations
Understanding how chemical reactions occur at a molecular level is a key area of computational chemistry. Reaction path modeling allows chemists to map out the energetic landscape of a chemical transformation, from reactants to products, including the high-energy transition states that must be overcome. mdpi.com For carbamate synthesis or decomposition, these models can identify the most likely mechanism and the rate-determining step of the reaction. acs.orgresearchgate.net
For instance, the formation of 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate could be modeled to compare different synthetic routes, such as the reaction of 2,2,2-trifluoroethanol (B45653) with butan-2-yl isocyanate or the reaction of an amine with a trifluoroethyl chloroformate. Computational analysis of the transition states for these reactions would reveal the activation energies, providing insights into which pathway is more kinetically favorable. rsc.orgnih.govnih.gov Ab initio calculations have been used to study the mechanism of carbamate formation from CO2 and alkanolamines, suggesting a single-step, third-order reaction is most likely. epa.gov Similarly, the decomposition of carbamates can be modeled to understand their stability and degradation pathways. ureaknowhow.com
Density Functional Theory (DFT) Studies on Fluorine-Containing Carbamate Derivatives
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules like fluorine-containing carbamates. tandfonline.comresearchgate.netarxiv.org DFT calculations can be employed to optimize molecular geometries, calculate vibrational frequencies (to compare with experimental IR spectra), and determine various electronic properties. acs.org
Studies on fluorinated organic compounds often use DFT to predict 19F NMR shifts with high accuracy, which is a valuable tool for structure elucidation and product identification in experimental work. nih.gov For this compound, DFT could be used to predict its 1H, 13C, and 19F NMR spectra, aiding in its characterization. digitellinc.com Furthermore, DFT is instrumental in investigating the non-covalent interactions, such as hydrogen bonding, that can influence the conformation and crystal packing of these molecules. nih.gov
Computational Approaches to Conformational Analysis and Rotational Barriers
Molecules are not static entities; they are flexible and can adopt various spatial arrangements, known as conformations, through rotation around single bonds. schoolbag.infolumenlearning.com Computational methods are essential for exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers that separate them. nih.gov
For this compound, conformational analysis would focus on rotation around several key bonds: the C-N bond of the carbamate group, the N-C bond of the butan-2-yl group, and the C-O bond of the trifluoroethyl group. The carbamate C-N bond, in particular, has partial double bond character due to resonance, leading to a significant rotational barrier and the possibility of syn and anti rotamers. nih.govnd.eduacs.org Computational studies can quantify this barrier, which has been shown to be around 3-4 kcal/mol lower in carbamates than in amides. acs.org The presence of the bulky butan-2-yl and trifluoroethyl groups will sterically influence the preferred conformations.
Table 2: Calculated Rotational Barriers for a Model Carbamate
| Bond of Rotation | Rotational Barrier (kcal/mol) | Description |
|---|---|---|
| Carbamate C-N | 15-20 | Hindered rotation due to partial double bond character, leading to distinct E/Z (syn/anti) isomers. researchgate.net |
| N-C (Alkyl) | 4-6 | Rotation of the alkyl group attached to the nitrogen. |
Note: These values are estimates and can be influenced by substituents and the computational method.
Analysis of Inductive Effects of Trifluoromethyl Groups on Carbamate Properties
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.govresearchgate.netmdpi.com This strong inductive effect has profound consequences for the properties of the carbamate moiety. nih.govrsc.org
Computational analysis can precisely quantify this effect by calculating atomic charges, bond dipole moments, and changes in bond lengths. The inductive withdrawal of electron density by the -CF3 group:
Increases the electrophilicity of the carbonyl carbon: This makes the carbamate more susceptible to nucleophilic attack.
Increases the acidity of the N-H proton: The nitrogen lone pair is less available for donation into the carbonyl group, and the N-H bond is more polarized.
Affects the geometry of the carbamate group: Changes in bond lengths and angles can be observed due to the altered electronic environment.
Influences the rotational barrier around the C-N bond: Electron-withdrawing groups on the nitrogen can decrease the barrier to rotation. nd.edu
By modeling compounds with and without the trifluoromethyl group, a direct comparison can be made, isolating and quantifying the inductive effect on the carbamate's structure, stability, and reactivity. nih.gov
Applications in Advanced Organic Synthesis and Chemical Transformations
Utility of Trifluoroethyl Carbamates as Versatile Building Blocks in Organic Synthesis
Trifluoroethyl carbamates, including 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate, are highly valued as building blocks in organic synthesis due to the combined properties of the carbamate (B1207046) and trifluoroethyl groups. The carbamate functional group is recognized for its stability and its ability to act as a protecting group for amines. nih.gov The trifluoroethyl group, a bioisostere of the ethyl or ethoxy group, is frequently incorporated into pharmaceuticals and agrochemicals to enhance properties such as metabolic stability and lipophilicity. rsc.org
The synthesis of trifluoroethyl carbamates can be achieved through various methods, including the reaction of 3,3,3-trifluoroethyl isocyanate with the corresponding alcohol or amine. nih.gov This straightforward synthesis allows for the generation of a wide range of trifluoroethyl carbamate derivatives, which can then be used in more complex synthetic sequences. The presence of the trifluoroethyl group can influence the reactivity of the carbamate, making it a unique tool for chemists.
Table 1: Synthetic Routes to Trifluoroethyl Carbamates
| Reactant 1 | Reactant 2 | Product | Application |
|---|---|---|---|
| 3,3,3-Trifluoroethyl isocyanate | sec-Butanol | This compound | Chiral building block |
| Perfluoroisobutene-derived isocyanate | Various alcohols/amines | N-(3,3,3-trifluoroethyl) ureas and carbamates | Synthesis of bioactive compounds nih.gov |
Role of O-Carbamate Groups as Directed Metalation Groups (DMGs) in Regioselective Synthesis
The carbamate group is a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) chemistry. nih.govacs.org This strategy allows for the regioselective functionalization of aromatic rings. While the primary research has focused on aryl O-carbamates, the underlying principle of coordination of an organolithium reagent to the carbamoyl (B1232498) group can be extended to other carbamate-containing structures. nih.gov
In a typical DoM reaction, a strong base like an alkyllithium coordinates to the Lewis basic carbamate group. This proximity effect facilitates the deprotonation of the nearest ortho-proton on an aromatic ring, generating a lithiated species that can then react with various electrophiles. acs.org This method provides a reliable way to synthesize polysubstituted aromatic compounds with high regioselectivity. nih.gov The N,N-diethyl-O-carbamate group is considered one of the most effective DMGs for this purpose. acs.org
Although this compound is an N-carbamate and not directly attached to an aromatic ring in its base form, it can be incorporated into larger molecules where the carbamate moiety is positioned to direct metalation. The steric and electronic properties of the N-(butan-2-yl) and 2,2,2-trifluoroethyl groups can influence the efficiency and selectivity of such transformations.
Introduction of Trifluoroethyl Moieties via Carbamate Intermediates in Complex Molecule Synthesis
The introduction of trifluoroethyl groups into organic molecules is a key strategy in medicinal chemistry to enhance their pharmacological profiles. Carbamates can serve as valuable intermediates for the delivery of the trifluoroethyl group. For instance, a molecule containing a 2,2,2-trifluoroethyl carbamate can undergo transformations that leave the trifluoroethyl group attached to a different part of the molecule.
One potential synthetic route involves the cleavage of the carbamate bond, which can be achieved under specific conditions to release the trifluoroethylated amine or alcohol. The stability of the carbamate allows it to be carried through several synthetic steps before the trifluoroethyl group is strategically revealed or transferred. This approach is particularly useful in the late-stage functionalization of complex molecules, where direct trifluoroethylation might not be feasible due to functional group incompatibility. The development of novel trifluoroethylation reactions is an active area of research in organic synthesis. rsc.org
Precursors for the Formation of Diverse Chemical Scaffolds and Derivatization Strategies
Carbamates are versatile precursors for a variety of chemical scaffolds. The derivatization of carbamates can lead to the formation of ureas, amides, and other functional groups. For example, the carbamate group in this compound can be hydrolyzed to yield sec-butylamine (B1681703), which can then be used in subsequent reactions. nih.gov
Furthermore, carbamates can be derivatized through reactions that target the N-H bond or the carbonyl group. These derivatization strategies allow for the construction of more complex molecular architectures. For instance, carbamate pesticides are often derivatized for analysis, highlighting the reactivity of this functional group. researchgate.netnih.gov The use of carbamates as prodrugs for amines or alcohols in medicinal chemistry demonstrates their utility in controlled release applications, a strategy that can be adapted for the controlled release of synthetic intermediates. nih.gov
Table 2: Derivatization Strategies for Carbamates
| Carbamate | Reagent | Product | Application |
|---|---|---|---|
| R-NHCOOR' | Hydrolysis (acid or base) | R-NH2 + R'-OH | Amine/alcohol synthesis |
| R-NHCOOR' | Reduction | R-NHCH3 | N-Methylamine synthesis |
Stereoselective Synthetic Methodologies Involving N-Substituted Carbamate Functionalities
The N-(butan-2-yl) group in this compound is chiral, which makes this compound a valuable tool in stereoselective synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The N-(butan-2-yl) group can act as such a chiral auxiliary.
In stereoselective reactions, the chiral center in the butan-2-yl group can influence the approach of reagents to a prochiral center elsewhere in the molecule, leading to the preferential formation of one stereoisomer over another. This is a fundamental strategy in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Oxazolidinones, which are related to carbamates, are well-known chiral auxiliaries used in a variety of stereoselective transformations, including aldol (B89426) reactions and alkylations. wikipedia.org The principles governing these reactions can be applied to syntheses involving chiral N-substituted carbamates like this compound.
Future Perspectives in Trifluoroethyl Carbamate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of trifluoroethyl carbamates traditionally relies on methods that can involve hazardous reagents and generate significant waste. The future of trifluoroethyl carbamate (B1207046) synthesis lies in the development of greener, more efficient, and sustainable methodologies.
One promising avenue is the use of electrochemical methods. For instance, the electrochemical synthesis of carbamoyl (B1232498) fluorides from oxamic acids using Et3N·3HF as a mild and inexpensive fluoride (B91410) source presents a sustainable alternative to traditional fluorinating agents. acs.org This approach, which can be conducted at room temperature and without the need for strictly anhydrous conditions, could be adapted for the synthesis of various trifluoroethyl carbamates. acs.org
Another area of development is the use of visible-light-driven organic synthesis. Photocatalytic methods offer a green and sustainable approach to producing fine chemicals under mild conditions. researchgate.net The development of photoradical pathways for the synthesis of carbamates could provide a general platform for accessing a diverse range of these compounds, including those with a trifluoroethyl moiety. researchgate.net
Furthermore, the direct synthesis of carbamates from Boc-protected amines using a simple base like tert-butoxide lithium represents a significant step towards sustainability. rsc.org This method avoids the use of hazardous reagents and metal catalysts, offering a more benign and efficient route to carbamate synthesis that could be applicable to trifluoroethyl derivatives. rsc.org
Recent advancements in trifluoroethylation reactions, such as transition metal-catalyzed processes and photochemical methods, are also highly relevant. irejournals.com These novel strategies for introducing the trifluoroethyl group into various organic molecules could be harnessed for the synthesis of 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate and its analogues with high selectivity and efficiency. irejournals.com
Table 1: Comparison of Synthetic Methodologies for Carbamate Synthesis
| Methodology | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Methods | Isocyanates, phosgene (B1210022) derivatives | Well-established, versatile | Use of toxic and hazardous reagents |
| Electrochemical Synthesis | Oxamic acids, Et3N·3HF | Mild conditions, inexpensive reagents, sustainable | May require specialized equipment |
| Photocatalysis | Visible light, photocatalyst | Green and sustainable, mild conditions | Substrate scope may be limited |
| Base-Mediated Synthesis | Boc-protected amines, tert-butoxide lithium | Avoids hazardous reagents and metals, efficient | May not be applicable to all substrates |
Elucidation of Unexplored Reaction Mechanisms and Pathways
A deeper understanding of the reaction mechanisms involved in the formation and transformation of trifluoroethyl carbamates is crucial for optimizing existing synthetic methods and designing new ones. While the general mechanisms of carbamate formation are relatively well-understood, the influence of the trifluoroethyl group on these pathways presents opportunities for further investigation.
For example, the kinetic profile of the transesterification of O-methyl-N-aryl carbamates with alcohols has been studied, revealing a nucleophilic attack by the alkoxide ion on the carbonyl carbon. rsc.org Similar mechanistic studies on trifluoroethyl carbamates would provide valuable insights into their reactivity and help in predicting the outcome of reactions. The electron-withdrawing nature of the trifluoroethyl group is expected to influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.
The study of rotational barriers around the C-N bond in carbamates is another area of interest. Variable temperature NMR spectroscopy has been used to determine the rotational barrier in N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, with the -CH2CF3 group serving as a reporter on the E/Z-isomerization. acs.orgresearchgate.net A thorough understanding of these conformational dynamics is important for applications in drug design and materials science, where molecular shape and flexibility play a critical role.
Mechanistic studies on palladium-catalyzed trifluoroethylation reactions have suggested the involvement of unstable binuclear "PdIII-CH2CF3" intermediates. researchgate.net Elucidating the precise nature of these and other transient species in reactions involving trifluoroethyl carbamates will be key to improving reaction efficiency and selectivity.
Expansion of Synthetic Applications in Advanced Materials and Fine Chemical Production
The unique properties of the trifluoroethyl group make trifluoroethyl carbamates promising candidates for a range of applications in advanced materials and the production of fine chemicals. europa.eu
In materials science, the incorporation of fluorinated groups can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Trifluoroethyl carbamates could find use as monomers or additives in the synthesis of novel polymers with tailored properties. For instance, the use of bis(2,2,2-trifluoroethyl) carbonate as a flame-retarding co-solvent in lithium-ion battery electrolytes highlights the potential of trifluoroethyl groups in improving material safety and performance. rsc.org
In the realm of fine chemicals, trifluoroethyl carbamates can serve as valuable intermediates in the synthesis of more complex molecules. europa.eu The carbamate group is a versatile functional group that can be readily transformed into other functionalities. nih.gov The presence of the trifluoroethyl moiety can impart desirable properties to the final product, such as increased biological activity or improved pharmacokinetic profiles in the case of pharmaceuticals and agrochemicals. irejournals.comrsc.org
The development of new catalytic systems that can efficiently utilize trifluoroethyl carbamates as building blocks will be a key driver of their expanded application. For example, metal carbamates have shown promise in various catalytic processes, including CO2 activation. mdpi.com Research into the catalytic applications of metal complexes of trifluoroethyl carbamates could open up new avenues for their use in organic synthesis.
Table 2: Potential Applications of Trifluoroethyl Carbamates
| Field | Potential Application | Benefit of Trifluoroethyl Group |
|---|---|---|
| Advanced Materials | Flame-retardant additives in polymers and electrolytes | Enhanced thermal stability, non-flammability |
| Monomers for specialty polymers | Increased chemical resistance and hydrophobicity | |
| Fine Chemicals | Intermediates for pharmaceuticals and agrochemicals | Improved biological activity and metabolic stability |
| Building blocks in organic synthesis | Versatile functional group with unique electronic properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via nucleophilic substitution between butan-2-ylamine and 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine or pyridine). Key optimization parameters include:
- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions like hydrolysis of the chloroformate .
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness .
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
- Data Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Base | Triethylamine | Reduces side products |
| Reaction Temp. | 0–5°C | Prevents decomposition |
| Solvent | THF | Enhances reactivity |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this carbamate, and what key spectral features should researchers focus on?
- Methodology :
- ¹H/¹³C NMR : Look for the trifluoroethyl group (δ ~4.5 ppm for CH₂CF₃ in ¹H; δ ~120–125 ppm for CF₃ in ¹³C) and the carbamate carbonyl (δ ~155–160 ppm in ¹³C) .
- IR Spectroscopy : Confirm the carbamate C=O stretch (~1700–1750 cm⁻¹) and N-H stretch (~3300 cm⁻¹ if present) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the carbamate group) .
Advanced Research Questions
Q. How do structural modifications in related carbamate derivatives impact biological activity, and what implications does this have for optimizing the target compound’s pharmacological profile?
- Methodology :
- Substituent Analysis :
- The trifluoroethyl group enhances lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs .
- Bulky substituents (e.g., cyclopropylmethyl) improve target selectivity by reducing off-target interactions .
- Bioactivity Optimization :
- Replace the butan-2-yl group with heterocycles (e.g., thiadiazole) to enhance antimicrobial activity .
- Introduce electron-withdrawing groups to stabilize the carbamate against enzymatic hydrolysis .
- Data Table : Comparison of Analogous Carbamates
Q. What computational approaches are recommended for predicting the binding affinity of this carbamate with biological targets, and how can molecular dynamics simulations inform lead optimization?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the carbamate carbonyl and catalytic serine residues .
- Molecular Dynamics (MD) :
- Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
- Calculate binding free energy (MM-PBSA/GBSA) to rank derivatives .
- QSAR Modeling : Corrogate substituent electronic properties (Hammett σ) with activity data to design optimized analogs .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity data for structurally similar carbamates?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, antimicrobial activity may vary between Gram-positive and Gram-negative models .
- Meta-Analysis : Compare logD values and membrane permeability (e.g., PAMPA assay) to explain differences in cell-based vs. enzyme-level activity .
- Structural Validation : Confirm compound purity (>95% by HPLC) to rule out degradation products as confounding factors .
Experimental Design Considerations
Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
